HL60 Cytotoxic Potency: Target Compound Is Equipotent to the Reference Antitumor Phospholipid ET‑18‑OMe
In a 48‑h incubation against HL60 human promyelocytic leukemia cells, the target compound amido‑18‑OMe (CAS 163702‑19‑0) exhibited an ID50 of 2.45 ± 0.04 µM, which is statistically indistinguishable from the reference ether lipid ET‑18‑OMe (ID50 = 2.47 ± 0.64 µM) [1]. This confirms that replacement of the sn‑1 ether oxygen with an amide nitrogen does not compromise in vitro antileukemic potency, while providing a distinct chemical scaffold that may offer differential metabolic stability (not quantified in the source study).
| Evidence Dimension | Cytotoxic potency (ID50) against HL60 human leukemic cells |
|---|---|
| Target Compound Data | ID50 = 2.45 ± 0.04 µM |
| Comparator Or Baseline | ET‑18‑OMe (1‑octadecyl‑2‑methoxy‑rac‑glycero‑3‑phosphocholine): ID50 = 2.47 ± 0.64 µM |
| Quantified Difference | ΔID50 ≈ 0.02 µM (equipotent; difference within experimental error) |
| Conditions | HL60 human promyelocytic leukemia cells; 48‑h incubation; MTT or equivalent viability endpoint; data from Marx et al., J. Med. Chem. 1988, Table 11 [1]. |
Why This Matters
For laboratories transitioning from the well‑characterized ET‑18‑OMe to an amide‑linked scaffold, the equipotency ensures that previously established dosing ranges remain applicable, reducing the need for complete re‑optimization.
- [1] Marx, M.H.; Piantadosi, C.; Noseda, A.; Daniel, L.W.; Modest, E.J. J. Med. Chem. 1988, 31 (4), 858‑863, Table 11. View Source
